molecular formula C14H21NO B12109559 beta-p-Tolyl-1-piperidineethanol CAS No. 7550-23-4

beta-p-Tolyl-1-piperidineethanol

Cat. No.: B12109559
CAS No.: 7550-23-4
M. Wt: 219.32 g/mol
InChI Key: SQPDEISARUKWLQ-UHFFFAOYSA-N
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Description

Beta-p-Tolyl-1-piperidineethanol: is an organic compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tolyl group (a benzene ring with a methyl group) attached to the piperidine ring via an ethanol linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-p-Tolyl-1-piperidineethanol typically involves the reaction of p-tolylmagnesium bromide with 1-piperidineethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Beta-p-Tolyl-1-piperidineethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-p-Tolyl-1-piperidineethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-p-Tolyl-1-piperidineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Beta-p-Tolyl-1-piperidineethanol is unique due to the presence of the tolyl group, which can enhance its biological activity and specificity. The tolyl group can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

7550-23-4

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-methylphenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C14H21NO/c1-12-5-7-13(8-6-12)14(11-16)15-9-3-2-4-10-15/h5-8,14,16H,2-4,9-11H2,1H3

InChI Key

SQPDEISARUKWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CO)N2CCCCC2

Origin of Product

United States

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